5-Methyl-5-(3-phenanthryl)hydantoin
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-5-(3-phenanthryl)hydantoin can be achieved through various methods. One common approach is the Bucherer–Bergs reaction, which is a multicomponent synthesis method used to prepare 5-substituted and 5,5-disubstituted hydantoins . This reaction involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide, followed by cyclization to form the hydantoin ring.
Chemical Reactions Analysis
5-Methyl-5-(3-phenanthryl)hydantoin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phenanthryl or methyl groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Methyl-5-(3-phenanthryl)hydantoin has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anticonvulsant properties make it a subject of interest in neurological studies.
Medicine: The compound has potential therapeutic applications in the treatment of epilepsy and other seizure disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(3-phenanthryl)hydantoin involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters and ion channels, thereby reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
5-Methyl-5-(3-phenanthryl)hydantoin can be compared with other hydantoin derivatives, such as:
Phenytoin: Another anticonvulsant with a similar mechanism of action.
Ethotoin: Used in the treatment of epilepsy, with a different pharmacokinetic profile.
Mephenytoin: Known for its anticonvulsant properties but with different side effects and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties .
Properties
CAS No. |
3784-92-7 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methyl-5-phenanthren-3-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N2O2/c1-18(16(21)19-17(22)20-18)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3,(H2,19,20,21,22) |
InChI Key |
ALBRKUHVWDVWRO-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
3784-92-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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